Cyclohexyl 3-oxido-2,3,4,5-tetrahydro-1H-2,4,3-benzodiazaphosphepin-3-ylcarbamate
Description
Cyclohexyl 3-oxido-2,3,4,5-tetrahydro-1H-2,4,3-benzodiazaphosphepin-3-ylcarbamate (CAS: 35788-39-7; synonyms: NSC348051, AIDS-129443) is a phosphorus-containing heterocyclic compound with a benzodiazaphosphepin core. Its structure integrates a carbamate group linked to a cyclohexyl moiety and a fused benzodiazaphosphepin ring system.
Properties
CAS No. |
76990-30-2 |
|---|---|
Molecular Formula |
C15H22N3O3P |
Molecular Weight |
323.33 g/mol |
IUPAC Name |
cyclohexyl N-(3-oxo-1,2,4,5-tetrahydro-2,4,3λ5-benzodiazaphosphepin-3-yl)carbamate |
InChI |
InChI=1S/C15H22N3O3P/c19-15(21-14-8-2-1-3-9-14)18-22(20)16-10-12-6-4-5-7-13(12)11-17-22/h4-7,14H,1-3,8-11H2,(H3,16,17,18,19,20) |
InChI Key |
DIJRRIQABGYPIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)NP2(=O)NCC3=CC=CC=C3CN2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of cyclohexyl 3-oxido-2,3,4,5-tetrahydro-1H-2,4,3-benzodiazaphosphepin-3-ylcarbamate involves several steps. One common synthetic route starts with the reaction of cyclohexanol with phenylenediamine to form an intermediate compound . This intermediate is then reacted with phosphorus oxychloride to introduce the phosphoramide group. The final step involves the reaction of the intermediate with cyclohexyl isocyanate to form the desired carbamate ester . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Chemical Reactions Analysis
Cyclohexyl 3-oxido-2,3,4,5-tetrahydro-1H-2,4,3-benzodiazaphosphepin-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Scientific Research Applications
Cyclohexyl 3-oxido-2,3,4,5-tetrahydro-1H-2,4,3-benzodiazaphosphepin-3-ylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of cyclohexyl 3-oxido-2,3,4,5-tetrahydro-1H-2,4,3-benzodiazaphosphepin-3-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects . The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclophosphamide and Related Phosphorus Heterocycles
Cyclophosphamide, a nitrogen mustard alkylating agent, shares structural parallels with the target compound due to its phosphorus-containing heterocycle (1,3,2-oxazaphosphorinane-2-oxide). However, key differences include:
- Functional Groups: Cyclophosphamide features a bis(2-chloroethyl)amino group attached to the phosphorus, enabling DNA crosslinking, whereas the target compound lacks alkylating substituents and instead incorporates a carbamate-linked cyclohexyl group.
- Biological Activity : Cyclophosphamide is a prodrug requiring hepatic activation, while the carbamate and benzodiazaphosphepin moieties in the target compound may confer distinct metabolic stability or target specificity .
| Parameter | Target Compound | Cyclophosphamide |
|---|---|---|
| Core Structure | Benzodiazaphosphepin | Oxazaphosphorinane |
| Key Functional Groups | Carbamate, Cyclohexyl | Bis(2-chloroethyl)amino |
| Primary Use | Research (AIDS-related) | Anticancer (alkylating agent) |
| Metabolic Activation | Not characterized | Required (CYP450) |
Thiazolylmethylcarbamate Analogs
Carbamate derivatives, such as thiazol-5-ylmethylcarbamates (e.g., compounds in ), share the carbamate functional group but differ in their heterocyclic systems. For example:
- Thiazole vs. Benzodiazaphosphepin : Thiazole rings are electron-rich and may enhance bioavailability or target binding (e.g., protease inhibition), whereas the benzodiazaphosphepin’s phosphorus center could modulate steric or electronic properties for unique interactions .
- Pharmacokinetics : Thiazole-containing carbamates often exhibit improved solubility due to the heteroaromatic ring, whereas the target compound’s fused benzodiazaphosphepin may prioritize membrane permeability.
Candesartan Cilexetil-Related Carbamates
Candesartan cilexetil-related compounds () feature cyclohexyloxycarbonyl groups but diverge in their core structures. For instance:
- Biphenyltetrazole vs. Benzodiazaphosphepin : The tetrazole group in candesartan analogs acts as a bioisostere for carboxylic acids, enabling angiotensin receptor blockade. In contrast, the benzodiazaphosphepin’s phosphorus-oxido group may engage in hydrogen bonding or enzymatic inhibition .
- Therapeutic Targets : Candesartan derivatives target cardiovascular pathways, while the target compound’s structural uniqueness suggests exploratory applications in virology or oncology.
Research Findings and Data Gaps
- Synthetic Accessibility : The target compound is listed with three suppliers (), indicating commercial availability for research, but peer-reviewed studies on its synthesis or bioactivity are absent in the provided evidence.
- Comparative Reactivity : Phosphorus-containing heterocycles like cyclophosphamide are prone to hydrolysis or enzymatic activation. The benzodiazaphosphepin’s stability under physiological conditions remains uncharacterized .
Biological Activity
Cyclohexyl 3-oxido-2,3,4,5-tetrahydro-1H-2,4,3-benzodiazaphosphepin-3-ylcarbamate (CAS Number: 76990-30-2) is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, providing insights from various studies and data tables to illustrate its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 323.33 g/mol. The compound features a unique bicyclic structure that includes a phosphorus atom within a heterocyclic framework.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 323.33 g/mol |
| Density | 1.28 g/cm³ |
| Boiling Point | Not Available |
Research indicates that this compound exhibits biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains.
- Anticancer Potential : Investigations into its effect on cancer cell lines have indicated potential cytotoxic effects.
Case Studies
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro tests on human breast cancer cell lines (MCF-7) revealed that the compound induced apoptosis at concentrations above 25 µM. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment with this compound.
Pharmacological Studies
Various pharmacological studies have been conducted to assess the compound's efficacy and safety profile:
| Study Type | Findings |
|---|---|
| In vitro Assays | Demonstrated cytotoxic effects on cancer cell lines; antimicrobial activity against bacteria. |
| In vivo Studies | Animal models showed reduced tumor growth with no significant toxicity at therapeutic doses. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
